molecular formula C16H12FNO2S B5575072 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B5575072
M. Wt: 301.3 g/mol
InChI Key: GDGXPQNSTZEVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C16H12FNO2S and its molecular weight is 301.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05727796 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds as Potential Anti-HIV and Anticancer Agents

Fluorinated compounds, including those structurally related to 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one, have been synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors. These compounds have demonstrated significant anti-HIV activity in MT-4 cells and CDK2 inhibition, indicating their dual potential in antiviral and anticancer therapeutics (Makki, Abdel-Rahman, & Khan, 2014).

Antitumor Properties of Fluorinated Benzothiazoles

Fluorinated benzothiazoles, closely related to the chemical structure of interest, have been synthesized and shown to possess potent cytotoxic activities against certain cancer cell lines. These compounds exhibit a biphasic dose-response relationship, highlighting their potential for pharmaceutical development in cancer treatment (Hutchinson et al., 2001).

Antimycobacterial Activity of Fluorinated Compounds

Research on synthesized fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activities, highlighting the potential of fluorinated molecules in addressing infectious diseases caused by mycobacteria (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Herbicidal Applications of Fluorinated Oxazinones

Fluorinated oxazinones, including compounds with structural similarities to this compound, have been identified as potent inhibitors of protoporphyrinogen oxidase (protox), demonstrating significant herbicidal activity. These findings contribute to the search for new, effective herbicides with safety to crops and broad-spectrum activity (Huang et al., 2005).

Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXPQNSTZEVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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